Propyl 2-cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate Propyl 2-cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1005112-14-0
VCID: VC0459049
InChI: InChI=1S/C18H25NO4/c1-2-10-22-17(21)14-13-8-9-18(23-13)11-19(16(20)15(14)18)12-6-4-3-5-7-12/h8-9,12-15H,2-7,10-11H2,1H3
SMILES: CCCOC(=O)C1C2C=CC3(C1C(=O)N(C3)C4CCCCC4)O2
Molecular Formula: C18H25NO4
Molecular Weight: 319.4g/mol

Propyl 2-cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate

CAS No.: 1005112-14-0

Main Products

VCID: VC0459049

Molecular Formula: C18H25NO4

Molecular Weight: 319.4g/mol

Propyl 2-cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate - 1005112-14-0

CAS No. 1005112-14-0
Product Name Propyl 2-cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate
Molecular Formula C18H25NO4
Molecular Weight 319.4g/mol
IUPAC Name propyl 3-cyclohexyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate
Standard InChI InChI=1S/C18H25NO4/c1-2-10-22-17(21)14-13-8-9-18(23-13)11-19(16(20)15(14)18)12-6-4-3-5-7-12/h8-9,12-15H,2-7,10-11H2,1H3
Standard InChIKey LGIAPXVOZIRQPS-UHFFFAOYSA-N
SMILES CCCOC(=O)C1C2C=CC3(C1C(=O)N(C3)C4CCCCC4)O2
Canonical SMILES CCCOC(=O)C1C2C=CC3(C1C(=O)N(C3)C4CCCCC4)O2
PubChem Compound 4272053
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator